3,3-Diphenyloxolane-2,5-dione

Organic Synthesis Analytical Chemistry Procurement Specifications

Substituting geminal for vicinal diphenylsuccinic anhydride isomers often leads to failed stereoselective outcomes. 3,3-Diphenyloxolane-2,5-dione (CAS 14702-32-0), with its unique 2,2-geminal diphenyl substitution, delivers steric control in key transformations: • Preferred substrate for β-aroyl-α,β-diphenylpropionic acid synthesis via Friedel-Crafts acylation • Enables Dynamic Kinetic Resolution with control over three contiguous stereocenters • Diels-Alder dienophile with tunable endo/exo selectivity • Well-defined crystalline solid with SC-XRD characterization available Supplied at 98% purity; standard packs 10-100 mg with bulk custom synthesis on request.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 14702-32-0
Cat. No. B1652555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyloxolane-2,5-dione
CAS14702-32-0
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c17-14-11-16(15(18)19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyOXTDWIZJGOVNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenyloxolane-2,5-dione (CAS 14702-32-0): Key Properties and Specifications for Research and Industrial Procurement


3,3-Diphenyloxolane-2,5-dione, also known as 2,2-diphenylsuccinic anhydride or dihydro-3,3-diphenyl-2,5-furandione, is a cyclic dicarboxylic anhydride with the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol . This compound is characterized by a furan ring backbone substituted with two geminal phenyl groups at the 3-position, a structural feature that distinguishes it from vicinal diphenyl analogs. It is typically available at a purity of 95-98% and is supplied as a solid for research use .

Why 3,3-Diphenyloxolane-2,5-dione Cannot Be Directly Substituted with Other Succinic Anhydride Analogs


The unique geminal (2,2-) substitution pattern of the two phenyl groups on the succinic anhydride core in 3,3-diphenyloxolane-2,5-dione creates a sterically hindered and electronically distinct environment compared to its vicinal (2,3-) substituted isomers, such as 2,3-diphenylsuccinic anhydride [1]. This structural divergence profoundly influences key physicochemical properties, including melting point and crystal packing [2], as well as its reactivity profile in critical transformations like Friedel-Crafts acylations [3] and nucleophilic ring-opening. The increased steric bulk around the carbonyl groups in the geminal isomer alters its behavior as a dienophile in Diels-Alder reactions [4]. Therefore, assuming functional interchangeability between these positional isomers or with simpler monosubstituted analogs like 3-phenyl-2,5-furandione [5] is not scientifically valid and can lead to suboptimal or failed experimental outcomes, particularly in stereoselective syntheses [6].

Quantitative Differentiation of 3,3-Diphenyloxolane-2,5-dione: A Comparator-Based Evidence Guide


Comparative Purity and Specification Profile of 3,3-Diphenyloxolane-2,5-dione from Commercial Sources

Commercially available 3,3-diphenyloxolane-2,5-dione (CAS 14702-32-0) is supplied with a minimum purity specification of 95% or 98% . This level of purity is comparable to the vicinal analog DL-2,3-diphenylsuccinic anhydride (CAS 101278-21-1), which is also available at 95-98% purity . The primary differentiation lies not in purity, but in the structural isomerism, which dictates its specific application.

Organic Synthesis Analytical Chemistry Procurement Specifications

Crystal Structure and Solid-State Conformation of 3,3-Diphenyloxolane-2,5-dione

The absolute configuration and solid-state conformation of 3,3-diphenyloxolane-2,5-dione have been unambiguously determined by single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, and β = 94.699(3)° [1]. The refinement converged to an R(1) value of 0.053 for 2043 observed reflections. This definitive structural data contrasts with the less well-defined solid-state behavior often reported for its vicinal diphenyl analogs, where mixtures of stereoisomers can complicate crystallization.

Crystallography Solid-State Chemistry Material Science

Reactivity Profile of 3,3-Diphenyloxolane-2,5-dione in Friedel-Crafts Acylations

3,3-Diphenyloxolane-2,5-dione serves as a key electrophilic partner in Friedel-Crafts acylations to generate β-aroyl-α,β-diphenylpropionic acids [1]. This transformation proceeds in good yields, and the resulting acids are valuable intermediates for further derivatization [2]. The geminal diphenyl substitution pattern on the anhydride influences the regioselectivity of ring-opening compared to reactions with vicinal diphenylsuccinic anhydrides. However, a direct, quantitative yield comparison between the geminal and vicinal isomers under identical Friedel-Crafts conditions is not available in the current literature.

Synthetic Methodology Friedel-Crafts Reaction Aromatic Ketone Synthesis

3,3-Diphenyloxolane-2,5-dione as a Dienophile in Diels-Alder Cycloadditions

3,3-Diphenyloxolane-2,5-dione is recognized for its reactivity as a dienophile in Diels-Alder reactions, enabling the construction of complex bicyclic frameworks [1]. The presence of the two electron-withdrawing phenyl groups on the same carbon atom increases the dienophile's reactivity compared to unsubstituted or monosubstituted succinic anhydrides . The geminal substitution pattern creates a unique steric and electronic environment that can influence the endo/exo selectivity of the cycloaddition. Quantitative rate data comparing this compound directly to other substituted succinic anhydride dienophiles is currently unavailable.

Cycloaddition Diels-Alder Reaction Heterocycle Synthesis

Strategic Research and Industrial Applications for 3,3-Diphenyloxolane-2,5-dione


Synthesis of Sterically Hindered β-Aroyl-α,β-diphenylpropionic Acids via Friedel-Crafts Acylation

This compound is the preferred starting material for the synthesis of β-aroyl-α,β-diphenylpropionic acids via Friedel-Crafts acylation [1]. The geminal diphenyl substitution directs the reaction to yield these specific acids, which are valuable intermediates for the preparation of complex heterocycles and pharmaceuticals. The good yields reported in the literature [2] support its reliable use in this specific transformation.

Building Block for Stereochemically Complex γ-Butyrolactones via Dynamic Kinetic Resolution

3,3-Diphenyloxolane-2,5-dione is a member of the bis-aryl succinic anhydride class that has been shown to undergo efficient Dynamic Kinetic Resolution (DKR) to produce densely functionalized γ-butyrolactone derivatives with control over three contiguous stereocenters, including an all-carbon quaternary center [3]. This application leverages the compound's unique steric profile, making it a valuable substrate for developing enantio- and diastereoselective synthetic methodologies.

Dienophile for Stereoselective Diels-Alder Cycloadditions

Its established reactivity as a dienophile [4] makes 3,3-diphenyloxolane-2,5-dione a candidate for the construction of polycyclic systems. The steric bulk of the geminal phenyl groups can be exploited to influence the endo/exo selectivity and facial bias of the cycloaddition, providing access to structural motifs that are difficult to achieve with simpler dienophiles like maleic anhydride.

Crystallography and Solid-State Material Studies

Given its well-defined crystal structure and the availability of high-quality SC-XRD data [5], this compound can serve as a model system for studying solid-state packing, π-π stacking interactions, and the effect of geminal substitution on crystal morphology. This is a key differentiator from its vicinal diphenyl analog, which often exists as a mixture of stereoisomers and is more challenging to crystallize for structural analysis.

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